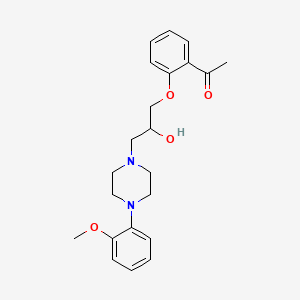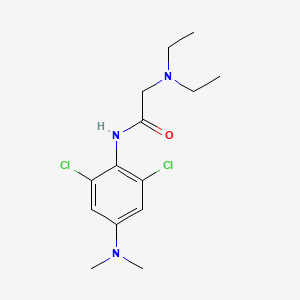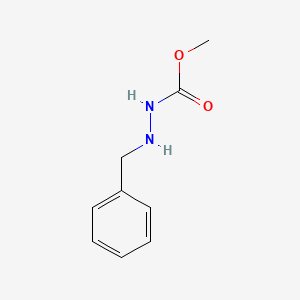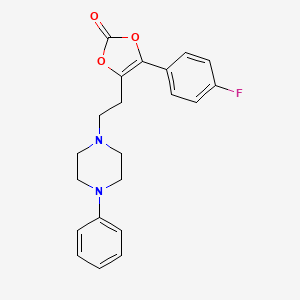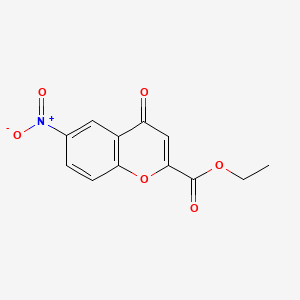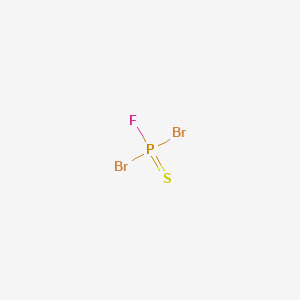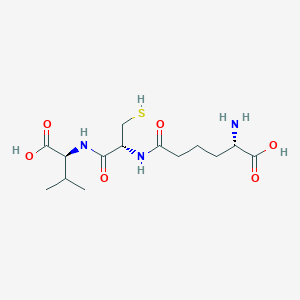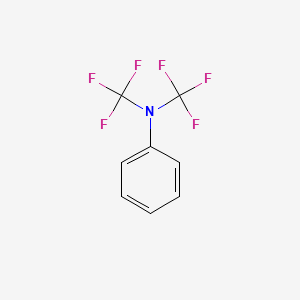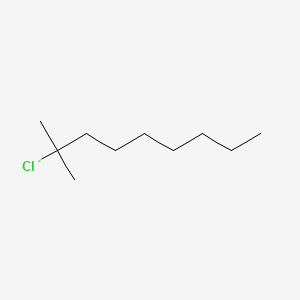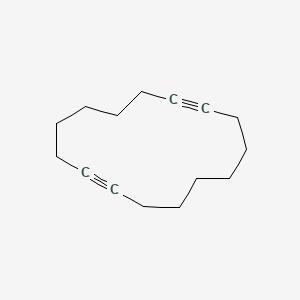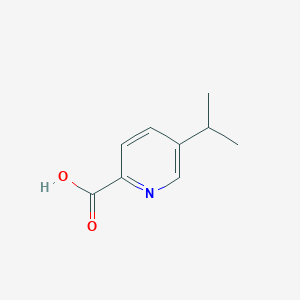
5-イソプロピルピコリン酸
概要
説明
5-Isopropylpicolinic acid: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isopropyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .
科学的研究の応用
5-Isopropylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
作用機序
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) which play a crucial role in various cellular processes including viral replication and packaging .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid, a related compound, is known to be involved in zinc transport . This suggests that 5-Isopropylpicolinic acid might also influence pathways related to zinc transport and metabolism.
Pharmacokinetics
Understanding the pharmacokinetic principles can provide valuable insights for optimizing drug administration and utilization .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
生化学分析
Biochemical Properties
5-Isopropylpicolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial activity, which is attributed to its interaction with bacterial enzymes and proteins. The hydrophobic nature of the isopropyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy . Additionally, 5-Isopropylpicolinic acid can chelate metal ions, which may influence various enzymatic activities and metabolic pathways.
Cellular Effects
5-Isopropylpicolinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antimicrobial properties suggest that it can disrupt bacterial cell function by interfering with essential metabolic processes . In mammalian cells, 5-Isopropylpicolinic acid may modulate immune responses by affecting the activity of zinc finger proteins, which play a crucial role in gene regulation and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Isopropylpicolinic acid involves its interaction with biomolecules at the molecular level. It can bind to metal ions, forming complexes that may inhibit or activate specific enzymes. For example, its ability to chelate zinc ions can disrupt the function of zinc-dependent enzymes and proteins, leading to alterations in cellular processes . Additionally, 5-Isopropylpicolinic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropylpicolinic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term exposure to 5-Isopropylpicolinic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Isopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, 5-Isopropylpicolinic acid may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Isopropylpicolinic acid is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the chelation and transport of metal ions, such as zinc and iron . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Isopropylpicolinic acid is transported and distributed through interactions with specific transporters and binding proteins. Its hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments . The compound may also interact with transport proteins that mediate its uptake and efflux, influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 5-Isopropylpicolinic acid is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 5-Isopropylpicolinic acid to these compartments, where it can exert its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 5-Isopropylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
類似化合物との比較
Picolinic acid: The parent compound, lacking the isopropyl group.
2-Methylpicolinic acid: A derivative with a methyl group at the 2-position.
4-Isopropylpicolinic acid: A derivative with an isopropyl group at the 4-position.
Comparison:
特性
IUPAC Name |
5-propan-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACBAPXCBZBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358786 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26405-26-5 | |
| Record name | 5-Isopropylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


